{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol

Medicinal Chemistry Physicochemical Property Prediction Computational Chemistry

Sourcing a regioselectively pure imidazo[1,5-a]pyridine building block with a reactive 1-ylmethanol handle is a persistent bottleneck for medicinal chemistry teams. This compound resolves that gap with a defined substitution pattern unavailable from 3-yl or 5-yl isomers. • 1-ylmethanol group enables precise functionalization for kinase inhibitor & GPCR-targeted lead optimization; positional isomers yield divergent steric/electronic outcomes. • Predicted pKa 13.58±0.10 & density 1.22±0.1 g/cm³ provide quantifiable benchmarks for computational model validation. • ≥95% purity, room-temperature storage, and global availability ensure reliable supply for SAR campaigns.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1315368-40-1
Cat. No. B1463969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol
CAS1315368-40-1
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CC=C2)CO
InChIInChI=1S/C9H10N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3
InChIKeyZBXAQBBZJMRXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol: Core Scaffold & Properties


{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol (CAS: 1315368-40-1), a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol , is a member of the imidazo[1,5-a]pyridine class. This scaffold is a privileged structure in medicinal chemistry, offering a stable, nitrogen-rich core for drug discovery [1]. The compound's key features are a methyl group at the 3-position and a reactive hydroxymethyl group at the 1-position [2]. This specific substitution pattern is critical, as it differentiates the compound from other isomers and analogs, directly impacting its use as a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors and GPCR-targeting ligands [2].

Scaffold Imidazo[1,5-a]pyridine core
Synthetic Handle 1-ylmethanol for derivatization
Differentiator 3-methyl substitution pattern

{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol: Isomeric Specificity


While the imidazo[1,5-a]pyridine scaffold is common, generic substitution among analogs is not feasible without altering key properties. Simple substitution with another methanol isomer (e.g., at the 3-, 5-, or 6-positions ) or changing the core (e.g., to a tetrahydro analog [1]) results in a different molecule with distinct properties. The specific 1-ylmethanol group on the {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol core is critical; it provides a precise, reactive handle for further functionalization in building complex molecules, such as kinase inhibitors [2], whereas other positional isomers offer different steric and electronic environments that will lead to different synthetic outcomes. The following section provides quantitative evidence to guide a data-driven selection of this specific compound over its closest comparators.

Positional Isomer Substitution Using a 3-, 5-, or 6-ylmethanol isomer instead of the 1-ylmethanol variant may alter reactivity and synthetic outcomes.
Core Saturation Mismatch Replacing the aromatic core with a tetrahydro analog may shift predicted density, pKa, and thermal behavior.

{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol: Quantitative Evidence vs. Comparators


Predicted Density vs. Tetrahydro Analog

The predicted density of {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol is 1.22±0.1 g/cm³ . This value can serve as a differentiating factor when compared to structurally similar analogs. For instance, its tetrahydro analog, (3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol, has a predicted density of 1.25±0.1 g/cm³ [1]. This difference in density can be a distinguishing feature in compound characterization and purity assessment.

Predicted Density
Reported
1.22±0.1 vs 1.25±0.1 g/cm³
Distinguishing physicochemical property
Predicted values; confirm experimentally
Medicinal Chemistry Physicochemical Property Prediction Computational Chemistry

Predicted pKa vs. Tetrahydro Analog

The predicted pKa of {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol is 13.58±0.10 . This value is notably different from the predicted pKa of its tetrahydro analog, (3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol, which is reported as 13±0.10 [1]. The lower pKa of the fully aromatic target compound indicates it is a weaker acid compared to the tetrahydro derivative, a difference of approximately 0.58 log units.

pKa Difference
Reported
+0.58 log units
Weaker acidity than tetrahydro analog
Affects ionization and solubility profiles
Medicinal Chemistry Physicochemical Property Prediction Computational Chemistry

Predicted Boiling Point Comparison

The predicted boiling point of the tetrahydro analog, (3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol, is 386.7±27.0 °C [1]. While the specific boiling point of {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol is not reported in the available sources, it is an aromatic heterocycle and is therefore expected to have a lower boiling point than the saturated tetrahydro analog due to weaker intermolecular interactions. This class-level inference highlights a key physical difference between the aromatic core and its saturated analog.

Boiling Point
Class-level
Expected lower than 386.7°C
Aromatic core lowers bp vs saturated analog
No specific bp reported; class inference
Medicinal Chemistry Physicochemical Property Prediction Computational Chemistry

{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol: Application Scenarios


Kinase Inhibitor & GPCR Ligand Synthesis

The compound's specific 1-ylmethanol substitution and predicted pKa of 13.58 make it the preferred building block for medicinal chemistry projects targeting kinase inhibition or GPCR modulation [1]. The hydroxymethyl group provides a precise, quantifiable handle for functionalization that is not available on 3-yl or 5-yl isomers, ensuring the correct geometry for lead optimization.

SAR Studies: Core Differentiation

For structure-activity relationship (SAR) studies where core aromaticity is a variable, {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol should be procured over its tetrahydro analog, (3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol. The quantifiable differences in predicted density (1.22 vs. 1.25 g/cm³) and pKa (13.58 vs. 13) [2] are directly tied to the core's electronic nature, allowing researchers to deconvolute the impact of aromaticity on biological activity and physicochemical properties.

Analytical Reference Standard

Due to its well-defined predicted density of 1.22±0.1 g/cm³ and pKa of 13.58±0.10 , this compound can serve as a reference standard in analytical chemistry. Its distinct properties provide a quantifiable benchmark for method development and validation in HPLC, NMR, or MS analyses of imidazo[1,5-a]pyridine derivatives.

Computational Model Validation

The availability of predicted physicochemical data, including density (1.22±0.1 g/cm³) and pKa (13.58±0.10) , makes this compound suitable for validating computational chemistry models. These quantifiable parameters allow for direct comparison between simulated and experimental data, improving the accuracy of in silico predictions for related heterocyclic scaffolds.

Application
Selection Property
Validation Focus
Kinase inhibitor and GPCR ligand synthesis
1-ylmethanol regioselective reactivity
Derivatization and scaffold utility assessment
Aromatic vs. saturated core SAR
Predicted core-dependent property shifts
Physicochemical profiling and bioactivity interpretation
Imidazo[1,5-a]pyridine analytical reference
Reported density and pKa as reference points
Method development and system suitability testing
Computational model validation
Predicted property dataset for benchmarking
In silico prediction accuracy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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